molecular formula C6H9NO3 B13887413 Methyl 2-(cyclopropylamino)-2-oxoacetate

Methyl 2-(cyclopropylamino)-2-oxoacetate

Cat. No.: B13887413
M. Wt: 143.14 g/mol
InChI Key: PJLDRLQVKKZLHF-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-2-oxoacetate (CAS: 722486-66-0) is an organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Structurally, it consists of a methyl ester group linked to a 2-oxoacetate backbone, substituted with a cyclopropylamino moiety. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of cyclopropane-containing bioactive molecules .

Properties

IUPAC Name

methyl 2-(cyclopropylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLDRLQVKKZLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-2-oxoacetate typically involves the reaction of cyclopropylamine with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

Cyclopropylamine+Methyl oxalyl chlorideMethyl 2-(cyclopropylamino)-2-oxoacetate+HCl\text{Cyclopropylamine} + \text{Methyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+Methyl oxalyl chloride→Methyl 2-(cyclopropylamino)-2-oxoacetate+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs with variations in substituents, ester groups, and cyclopropane derivatives. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 2-(cyclopropylamino)-2-oxoacetate C₇H₁₁NO₃ 157.17 Cyclopropylamino, methyl ester Pharmaceutical intermediates
Ethyl 2-(cyclopropylamino)-2-oxoacetate C₈H₁₃NO₃ 171.19 Cyclopropylamino, ethyl ester Research reagent
Methyl 2-cyclopropyl-2-oxoacetate C₆H₈O₃ 128.13 Cyclopropyl, methyl ester Synthetic building block
Methyl 2-(4-chlorophenyl)-2-oxoacetate C₉H₇ClO₃ 198.61 4-Chlorophenyl, methyl ester Photochemical carbene transfer
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 223.23 4-Methoxyphenylamino, ethyl ester Pharmaceutical intermediates

Spectroscopic and Physical Properties

NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Not explicitly reported; expected cyclopropyl H: ~1.0–1.5 ppm; ester CH₃: ~3.8–4.0 ppm Carbonyl C=O: ~160–170 ppm
Methyl 2-(4-fluorophenyl)-2-oxoacetate 8.17–8.06 (m, 2H), 7.22 (t, J = 8.6 Hz, 2H), 4.01 (s, 3H) 19F NMR: -101.07 ppm
Methyl 2-(2-pentenyl)cyclopropylacetate Cyclopropane H: ~2.5–3.5 ppm; ester CH₃: ~3.6 ppm Cyclopropane C: ~25–35 ppm

Biological Activity

Methyl 2-(cyclopropylamino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research surrounding this compound.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an amino group, which is further connected to an oxoacetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for both research and industrial applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest at G1 phase
A549 (Lung)12Inhibition of angiogenesis

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. It appears to act as a competitive inhibitor for certain kinases, which could be leveraged in the development of targeted cancer therapies.

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : It may also interact with receptors involved in cell signaling, leading to downstream effects that promote apoptosis or inhibit proliferation.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Anticancer Effects :
    • A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses indicated increased apoptosis rates compared to control groups.
  • Case Study on Antimicrobial Activity :
    • Research involving bacterial strains such as Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential therapeutic applications in treating infections.

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